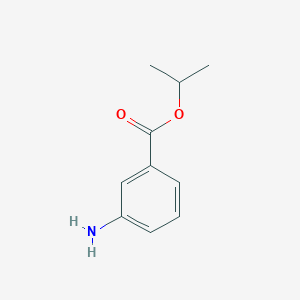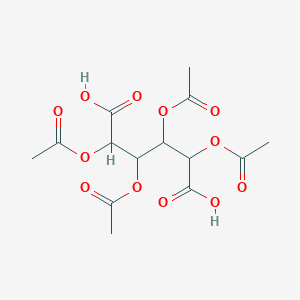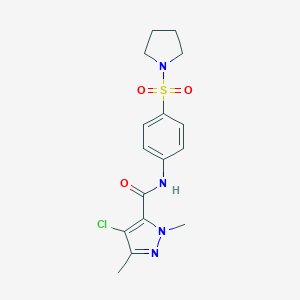
4-chloro-2,5-dimethyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2,5-dimethyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is commonly referred to as "compound X" in scientific literature.
Mechanism Of Action
The mechanism of action of compound X involves the inhibition of specific enzymes by binding to their active sites. This leads to the disruption of various cellular processes, ultimately resulting in the inhibition of cell growth and proliferation.
Biochemical And Physiological Effects
Compound X has been shown to exhibit significant biochemical and physiological effects in various cell lines and animal models. It has been found to induce cell cycle arrest and apoptosis in cancer cells, indicating its potential as a therapeutic agent for cancer treatment.
Advantages And Limitations For Lab Experiments
The advantages of using compound X in lab experiments include its potent inhibitory activity against specific enzymes, which allows for the study of various cellular processes. However, the limitations of using compound X include its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for the study of compound X. These include further studies to determine its safety and efficacy in animal models and clinical trials, as well as the development of more potent and selective analogs for use in drug discovery and medicinal chemistry. Additionally, the potential applications of compound X in other fields, such as agriculture and environmental science, should be explored.
Synthesis Methods
The synthesis of compound X involves the reaction of 4-chloro-2,5-dimethylpyrazole-3-carboxylic acid with N-(4-pyrrolidin-1-ylsulfonyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
Compound X has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit potent inhibitory activity against various enzymes, including kinases and phosphatases, which are involved in various cellular processes such as cell signaling and proliferation.
properties
CAS RN |
6309-21-3 |
|---|---|
Product Name |
4-chloro-2,5-dimethyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)pyrazole-3-carboxamide |
Molecular Formula |
C16H19ClN4O3S |
Molecular Weight |
382.9 g/mol |
IUPAC Name |
4-chloro-2,5-dimethyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H19ClN4O3S/c1-11-14(17)15(20(2)19-11)16(22)18-12-5-7-13(8-6-12)25(23,24)21-9-3-4-10-21/h5-8H,3-4,9-10H2,1-2H3,(H,18,22) |
InChI Key |
USMKUEHIKRMDMY-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1Cl)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C |
Canonical SMILES |
CC1=NN(C(=C1Cl)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



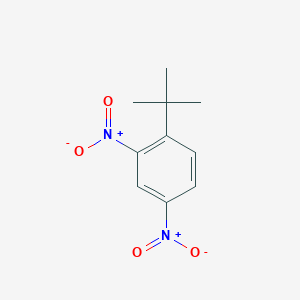
![{[4-(Dimethylamino)phenyl]imino}propanedinitrile](/img/structure/B183014.png)
![4-[(4-Cyanophenyl)selanyl]benzonitrile](/img/structure/B183015.png)
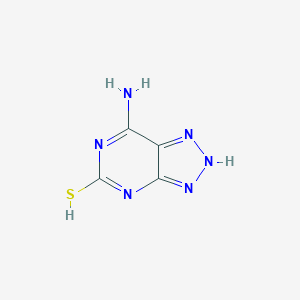
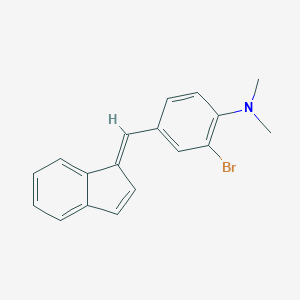
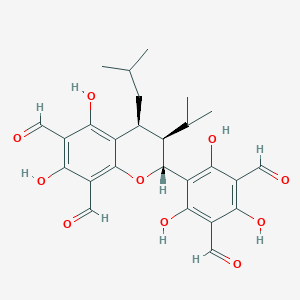
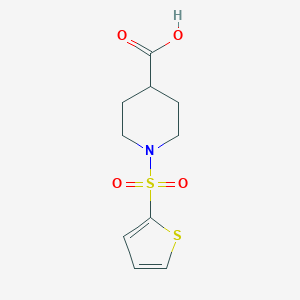
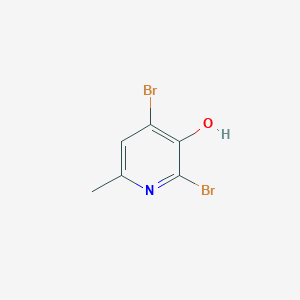

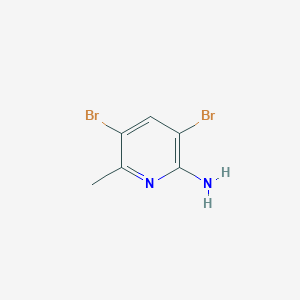

![2-Methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B183032.png)
